molecular formula C5H10BrN5 B6180088 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide CAS No. 2613383-77-8

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide

Cat. No.: B6180088
CAS No.: 2613383-77-8
M. Wt: 220.1
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Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide is a heterocyclic compound with a fused triazole and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a hydrobromic acid catalyst . The reaction is usually carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyrimidine N-oxides, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2613383-77-8

Molecular Formula

C5H10BrN5

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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